8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Overview
Description
8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound belonging to the class of spirocyclic compounds. These compounds are characterized by a unique spiro structure, where two rings are connected through a single atom.
Mechanism of Action
Target of Action
The primary target of 8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Delta Opioid Receptor (DOR) . The DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception, mood, and motor control .
Mode of Action
This compound acts as a selective agonist for the DOR . This means it binds to the DOR and activates it, triggering a series of intracellular events .
Biochemical Pathways
Upon activation of the DOR, the compound triggers a cascade of biochemical reactions. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels . The exact downstream effects are still under investigation.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4As a dor agonist, it is expected to have good bioavailability and distribution in the body, particularly in the central nervous system where dors are abundant .
Result of Action
The activation of DOR by this compound results in antinociceptive effects , meaning it can reduce the sensation of pain . It’s also noted that selective dor agonists can induce convulsions .
Biochemical Analysis
Biochemical Properties
8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been identified as a novel delta opioid receptor-selective agonist chemotype . It interacts with delta opioid receptors, which are G-protein coupled receptors . The nature of these interactions involves the reduction of cAMP production, indicating that this compound may play a role in signal transduction .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with delta opioid receptors . This interaction influences cell function by modulating signal transduction pathways, potentially impacting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with delta opioid receptors . This leads to a decrease in cAMP production, suggesting that this compound may act as an enzyme inhibitor . Changes in gene expression may also occur as a result of these interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diketone under acidic conditions.
Introduction of the Cinnamoyl Group: The cinnamoyl group is introduced through a condensation reaction with cinnamaldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a selective agonist for delta opioid receptors, which are targets for treating neurological and psychiatric disorders.
Medicine: Potential therapeutic applications in pain management and inflammation due to its selective activity on delta opioid receptors.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in high-throughput screening assays
Comparison with Similar Compounds
Similar Compounds
SNC80: A well-known delta opioid receptor agonist with a different chemotype.
BW373U86: Another delta opioid receptor agonist with a distinct structure.
AZD2327: A selective delta opioid receptor agonist with a different molecular framework.
Uniqueness
8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its spirocyclic structure, which imparts high selectivity and efficacy for delta opioid receptors. Unlike other agonists, it exhibits a slightly biased signaling towards G-protein pathways, reducing the risk of adverse effects such as seizures and tachyphylaxis .
Properties
IUPAC Name |
8-[(E)-3-phenylprop-2-enoyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-12-22-17(24)19(20-18(22)25)10-13-21(14-11-19)16(23)9-8-15-6-4-3-5-7-15/h3-9H,2,10-14H2,1H3,(H,20,25)/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZWOBYQSHDMDF-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)C=CC3=CC=CC=C3)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.